molecular formula C23H21N3O B2950174 2-[1-(naphthalene-2-carbonyl)piperidin-4-yl]-1H-1,3-benzodiazole CAS No. 887884-99-3

2-[1-(naphthalene-2-carbonyl)piperidin-4-yl]-1H-1,3-benzodiazole

Cat. No.: B2950174
CAS No.: 887884-99-3
M. Wt: 355.441
InChI Key: QLYYQXAAEKNPDW-UHFFFAOYSA-N
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Description

2-[1-(Naphthalene-2-carbonyl)piperidin-4-yl]-1H-1,3-benzodiazole is a benzimidazole derivative featuring a piperidin-4-yl moiety substituted at position 2 of the benzodiazole core. The piperidine ring is further functionalized with a naphthalene-2-carbonyl group.

Properties

IUPAC Name

[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-naphthalen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O/c27-23(19-10-9-16-5-1-2-6-18(16)15-19)26-13-11-17(12-14-26)22-24-20-7-3-4-8-21(20)25-22/h1-10,15,17H,11-14H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLYYQXAAEKNPDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(naphthalene-2-carbonyl)piperidin-4-yl]-1H-1,3-benzodiazole typically involves multi-step organic reactionsKey steps may involve cyclization, condensation, and coupling reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may utilize optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[1-(naphthalene-2-carbonyl)piperidin-4-yl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

2-[1-(naphthalene-2-carbonyl)piperidin-4-yl]-1H-1,3-benzodiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-(naphthalene-2-carbonyl)piperidin-4-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents Biological Activity/Notes Source
Target Compound Naphthalene-2-carbonyl, piperidin-4-yl Hypothesized enhanced lipophilicity and protein binding; synthesis not detailed in evidence.
2-(4-Piperidyl)-1H-1,3-benzimidazole (CAS 38385-95-4) Piperidin-4-yl Pharmaceutical intermediate; simpler core structure lacking functionalized substituents.
1-(Piperidin-4-yl)-1H-1,3-benzodiazole derivatives Acryloyl (prop-2-en-1-one) Synthesized via two routes (47–50% yield); potential kinase targets.
2-(1H-1,3-Benzodiazol-2-yl) phenol (1b) Phenol Antimicrobial, antioxidant; docking score with S. aureus TMK protein (PDB: 4QGH).
N-Piperidinyl Etonitazene Ethoxyphenylmethyl, nitro Opioid activity; structurally distinct due to nitro group and ethyl-piperidine linkage.
Deltarasin (CAS 1440898-61-2) Benzyl, piperidinyl ethoxy KRAS-PDEδ inhibitor; complex substituents enhance protein interaction.
1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzimidazole 2-Ethoxyethyl Intermediate with ether linkage; contrasts with target’s carbonyl group.

Key Comparative Insights

Physicochemical Properties
  • The naphthalene-2-carbonyl group in the target compound increases molecular weight and lipophilicity compared to analogs with smaller substituents (e.g., phenol or acryloyl). This may improve membrane permeability but reduce aqueous solubility.

Biological Activity

The compound 2-[1-(naphthalene-2-carbonyl)piperidin-4-yl]-1H-1,3-benzodiazole is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H23N5O2C_{24}H_{23}N_{5}O_{2} with a molecular weight of approximately 413.5 g/mol. The compound features a naphthalene moiety linked to a piperidine ring and a benzodiazole structure, which are pivotal for its biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Recent studies have indicated that derivatives of benzodiazole exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Cell Line IC50 (µM) Reference
A-431<10
HT29<15
Jurkat<5

2. Enzyme Inhibition

This compound may act as an inhibitor of specific kinases involved in cancer progression. For example, certain piperidine derivatives have shown to inhibit Janus Kinase (JAK) pathways, which are crucial in various malignancies .

3. Neuroprotective Effects

Studies suggest that benzodiazole derivatives can exhibit neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. This indicates potential applications in treating neurodegenerative diseases.

Case Studies

Several case studies have highlighted the efficacy of similar compounds:

  • Case Study 1 : A derivative structurally related to the target compound was tested for its ability to induce apoptosis in A-431 cells. Results showed a significant increase in apoptotic markers after treatment with the compound at concentrations above 10 µM .
  • Case Study 2 : In vitro studies demonstrated that another naphthalene-based compound inhibited the growth of HT29 colon cancer cells with an IC50 value of approximately 15 µM, suggesting similar potential for the target compound .

The proposed mechanism for the biological activity includes:

  • Interaction with DNA : The compound may intercalate with DNA, disrupting replication and transcription processes.
  • Inhibition of Protein Kinases : By inhibiting specific kinases, it can prevent signaling pathways that lead to cell proliferation.
  • Induction of Apoptosis : The activation of caspases and modulation of Bcl-2 family proteins are critical in promoting programmed cell death.

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